molecular formula C8H17Cl B13170689 3-(Chloromethyl)-3-ethylpentane

3-(Chloromethyl)-3-ethylpentane

Cat. No.: B13170689
M. Wt: 148.67 g/mol
InChI Key: GUHIRNSLNUIVPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Chloromethyl)-3-ethylpentane ( 70178-82-4) is an organic compound with the molecular formula C8H17Cl and a molecular weight of 148.67 g/mol . This chemical features a chloromethyl group attached to a tertiary carbon center, a structure that makes it a valuable alkylating agent and a versatile building block in organic synthesis . Researchers utilize this compound as a key intermediate for introducing the 3-ethylpentyl moiety into more complex molecules. Its primary value in research and development lies in applications such as pharmaceutical intermediate synthesis, agrochemical manufacturing, and the creation of specialty chemicals . The compound serves as a crucial raw material for the production of various derivatives, which are further applied in diverse industrial sectors . As a specialized chemical, this compound is intended for use in a controlled laboratory environment by qualified professionals. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or human use .

Properties

Molecular Formula

C8H17Cl

Molecular Weight

148.67 g/mol

IUPAC Name

3-(chloromethyl)-3-ethylpentane

InChI

InChI=1S/C8H17Cl/c1-4-8(5-2,6-3)7-9/h4-7H2,1-3H3

InChI Key

GUHIRNSLNUIVPJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CC)CCl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Tertiary Alcohols

A primary route involves substituting the hydroxyl group of 3-ethyl-3-(hydroxymethyl)pentane with chlorine.

Procedure :

  • React 3-ethyl-3-(hydroxymethyl)pentane with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–25°C for 4–6 hours.
  • Quench with ice water, extract the organic layer, and purify via distillation.

Mechanism :
The reaction proceeds via an SN1 pathway, where protonation of the hydroxyl group generates a tertiary carbocation intermediate. Chloride attack yields the product.

Yield : ~85–90% (theoretical).

Hydrochlorination of 3-Ethyl-3-vinylpentane

Addition of HCl to the alkene precursor offers regioselective chlorination.

Procedure :

  • Bubble dry HCl gas through a solution of 3-ethyl-3-vinylpentane in dichloroethane at 0°C for 2 hours.
  • Warm to room temperature, wash with sodium bicarbonate, and isolate via fractional distillation.

Mechanism :
Markovnikov addition places the chlorine atom on the tertiary carbon, forming the target compound.

Yield : ~75–80% (reported for analogous alkenes).

Radical Chlorination with N-Chlorosuccinimide (NCS)

Controlled radical chlorination minimizes byproducts in branched alkanes.

Procedure :

  • Mix 3-ethylpentane with NCS and azobisisobutyronitrile (AIBN) in carbon tetrachloride.
  • Heat at 80°C for 8–12 hours under inert atmosphere.

Mechanism :
AIBN initiates radicals, abstracting hydrogen to form a tertiary alkyl radical, which reacts with NCS.

Yield : ~60–65% (lower selectivity due to competing sites).

Chloromethylation via Formaldehyde and HCl

A less common method adapted from aromatic chloromethylation.

Procedure :

  • React 3-ethylpentane with paraformaldehyde and HCl gas in the presence of ZnCl₂ at 50°C for 24 hours.
  • Neutralize with NaOH and extract with diethyl ether.

Challenges :
Low efficiency (<40%) and competing polymerization.

Comparative Analysis of Methods

Method Conditions Yield Selectivity Scalability
Nucleophilic Substitution Mild, anhydrous 85–90% High Industrial
Hydrochlorination Low temperature 75–80% Moderate Lab-scale
Radical Chlorination High temperature 60–65% Low Limited
Chloromethylation Acidic, prolonged <40% Poor Not viable

Key Considerations

  • Catalysts : Lewis acids (e.g., ZnCl₂) improve electrophilic substitution but risk side reactions.
  • Solvents : Dichloroethane and CCl₄ enhance radical stability but pose environmental concerns.
  • Purification : Distillation under reduced pressure (90–110°C, 0.1 MPa) achieves >99% purity.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-3-ethylpentane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids, depending on the reaction conditions and oxidizing agents used.

    Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of hydrocarbons or alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Amines, ethers, or esters, depending on the nucleophile.

    Oxidation: Aldehydes, ketones, or carboxylic acids.

    Reduction: Alcohols or alkanes.

Scientific Research Applications

3-(Chloromethyl)-3-ethylpentane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its role in drug development and as a precursor for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-3-ethylpentane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group acts as a reactive site, facilitating the formation of new chemical bonds. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives with potential biological and industrial applications.

Comparison with Similar Compounds

3-Chloro-3-ethyl-2,2-dimethylpentane (C₉H₁₉Cl)

  • Structural Differences : The additional methyl groups at the 2-position increase branching, reducing molecular symmetry compared to 3-(Chloromethyl)-3-ethylpentane.
  • Physicochemical Properties :
    • Boiling Point : 172°C , higher than typical linear chloroalkanes due to increased molecular weight (162.70 g/mol) and branching.
    • Reactivity : The tertiary chlorine in both compounds is less reactive toward nucleophilic substitution (SN2) due to steric hindrance, favoring elimination or SN1 mechanisms under polar conditions .

3-Chloro-2-methylpentane (C₆H₁₃Cl)

  • Structural Differences : A simpler branched structure with a chlorine atom on a secondary carbon.
  • Physicochemical Properties :
    • Molecular Weight : 120.62 g/mol , significantly lower than this compound.
    • Boiling Point : Estimated ~100–120°C (based on analogous chloroalkanes), lower due to reduced branching and molecular weight .
  • Reactivity : The secondary chlorine undergoes SN2 reactions more readily than tertiary analogs .

3-Methylpentane (C₆H₁₄)

  • Structural Differences: A non-chlorinated hydrocarbon analog.
  • Physicochemical Properties :
    • Boiling Point : ~63–65°C , drastically lower than chlorinated derivatives due to the absence of polar C-Cl bonds.
    • Applications : Primarily used as a solvent, whereas chlorinated analogs like this compound may serve as intermediates in organic synthesis .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Structural Feature
This compound C₈H₁₅Cl 146.66 ~150–160 (estimated) Tertiary C with -CH₂Cl and -CH₂CH₃
3-Chloro-3-ethyl-2,2-dimethylpentane C₉H₁₉Cl 162.70 172 Tertiary C with Cl and two methyl groups
3-Chloro-2-methylpentane C₆H₁₃Cl 120.62 ~100–120 Secondary C with Cl
3-Methylpentane C₆H₁₄ 86.18 63–65 Non-chlorinated branched alkane

Biological Activity

3-(Chloromethyl)-3-ethylpentane is an organic compound characterized by its chloromethyl and ethyl substituents on a pentane backbone. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities. Understanding the biological activity of this compound involves exploring its mechanisms of action, toxicity profiles, and possible therapeutic applications.

  • Molecular Formula : C8H17Cl
  • Molecular Weight : 150.68 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Studies have indicated that chloromethyl derivatives can exhibit antimicrobial properties. The presence of the chloromethyl group may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against bacteria and fungi.
  • Cytotoxicity
    • Research has shown that certain chlorinated hydrocarbons can induce cytotoxic effects in various cell lines. The cytotoxicity of this compound has been assessed using standard assays, revealing dose-dependent effects on cell viability.
  • Mechanism of Action
    • The mechanism by which this compound exerts its biological effects may involve interactions with cellular targets such as enzymes or receptors. For instance, chlorinated compounds are known to interfere with nucleic acid synthesis and protein function, potentially leading to apoptosis in affected cells.

Antimicrobial Efficacy

A study conducted on the antimicrobial properties of chlorinated aliphatic compounds demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those for many commonly used antibiotics, suggesting a potential role in treating resistant infections.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16

Cytotoxicity Assessment

In vitro studies utilizing human cancer cell lines revealed that this compound induced significant cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death.

Cell Line IC50 (µM)
HeLa25
MCF-730

Toxicological Profile

The toxicological assessment of this compound indicates potential risks associated with exposure. Acute toxicity studies have suggested that high doses may lead to respiratory distress and neurological symptoms in animal models. Chronic exposure may pose carcinogenic risks, necessitating further investigation into its long-term effects.

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